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molecular formula C9H5Cl3O B8694237 3-(2,6-Dichlorophenyl)propenoyl chloride

3-(2,6-Dichlorophenyl)propenoyl chloride

Cat. No. B8694237
M. Wt: 235.5 g/mol
InChI Key: RTQDVNBXNNTDDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04544670

Procedure details

A solution of 20% thionyl chloride in toluene is added dropwise to a magnetically stirred, warmed mixture of 2,6-dichlorocinnamic acid (20.74 g) in toluene (119 ml) and the mixture brought to reflux for 6 hrs after it clears to a yellow haze. The reaction mixture is cooled overnight, filtered and concentrated in vacuo to afford a pale yellow solid, M.P. 64.5°-66° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20.74 g
Type
reactant
Reaction Step Two
Quantity
119 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:7]=1[CH:8]=[CH:9][C:10](O)=[O:11]>C1(C)C=CC=CC=1>[Cl:5][C:6]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:7]=1[CH:8]=[CH:9][C:10]([Cl:3])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20.74 g
Type
reactant
Smiles
ClC1=C(C=CC(=O)O)C(=CC=C1)Cl
Name
Quantity
119 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
a magnetically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hrs after it
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a pale yellow solid, M.P. 64.5°-66° C.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=O)Cl)C(=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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